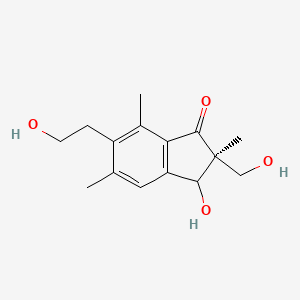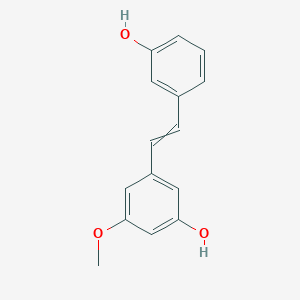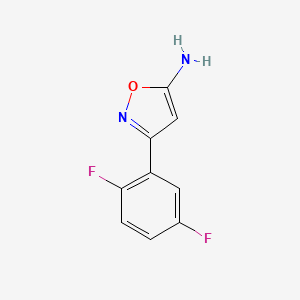![molecular formula C12H12F3N B12435592 1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane CAS No. 863679-47-4](/img/structure/B12435592.png)
1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane is a compound of significant interest in the field of organic chemistry. This compound features a bicyclic structure with a trifluoromethyl group attached to a phenyl ring, which is further connected to an azabicyclohexane core. The unique structural attributes of this compound make it a valuable subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane typically involves a series of well-defined steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through numerous transformations . Industrial production methods often involve scaling up these reactions using specialized equipment to ensure the desired yield and purity .
Chemical Reactions Analysis
1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying various biochemical pathways and interactions . Industrially, it is used in the production of materials with specific chemical and physical properties .
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane can be compared to other similar compounds such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes . These compounds share similar bicyclic structures but differ in their substituents and overall chemical properties . The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct chemical and biological characteristics .
Properties
CAS No. |
863679-47-4 |
|---|---|
Molecular Formula |
C12H12F3N |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)10-4-2-1-3-9(10)11-5-8(11)6-16-7-11/h1-4,8,16H,5-7H2 |
InChI Key |
ZNYIEGHDMZPTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide](/img/structure/B12435513.png)

![5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12435527.png)
![3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid](/img/structure/B12435531.png)
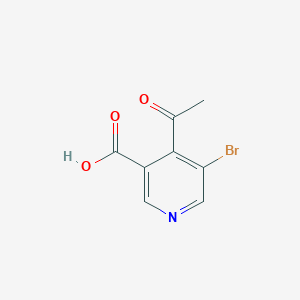
![1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12435544.png)
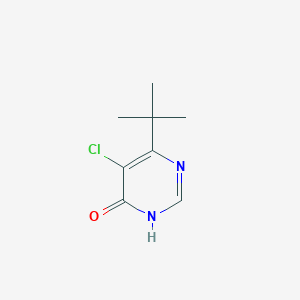


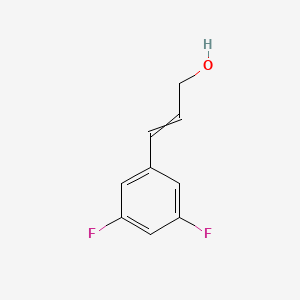
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine](/img/structure/B12435566.png)
